molecular formula C9H9BrN2O B11869101 7-Bromo-3-methoxy-1-methyl-1H-indazole

7-Bromo-3-methoxy-1-methyl-1H-indazole

Cat. No.: B11869101
M. Wt: 241.08 g/mol
InChI Key: GMXBXFSHSBTVJP-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methoxy-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the bromination of 3-methoxy-1-methyl-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromoaniline with methyl isocyanate followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity and selectivity for certain targets. The methoxy and methyl groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indazole: Lacks the methoxy and methyl groups, which can affect its reactivity and biological activity.

    3-Methoxy-1-methyl-1H-indazole:

    7-Bromo-3-methyl-1H-indazole: Lacks the methoxy group, which can affect its solubility and reactivity.

Uniqueness

7-Bromo-3-methoxy-1-methyl-1H-indazole is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) in its structure

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3-methoxy-1-methylindazole

InChI

InChI=1S/C9H9BrN2O/c1-12-8-6(9(11-12)13-2)4-3-5-7(8)10/h3-5H,1-2H3

InChI Key

GMXBXFSHSBTVJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)OC

Origin of Product

United States

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